

# Application Notes: High-Yield Production of $\alpha$ -Santalene in Bioreactors

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## Compound of Interest

**Compound Name:** *Tricyclo2.2.1.0<sup>2,6</sup>heptane, 1,7-dimethyl-7-(4-methyl-3-pentenyl)-, (-)-*

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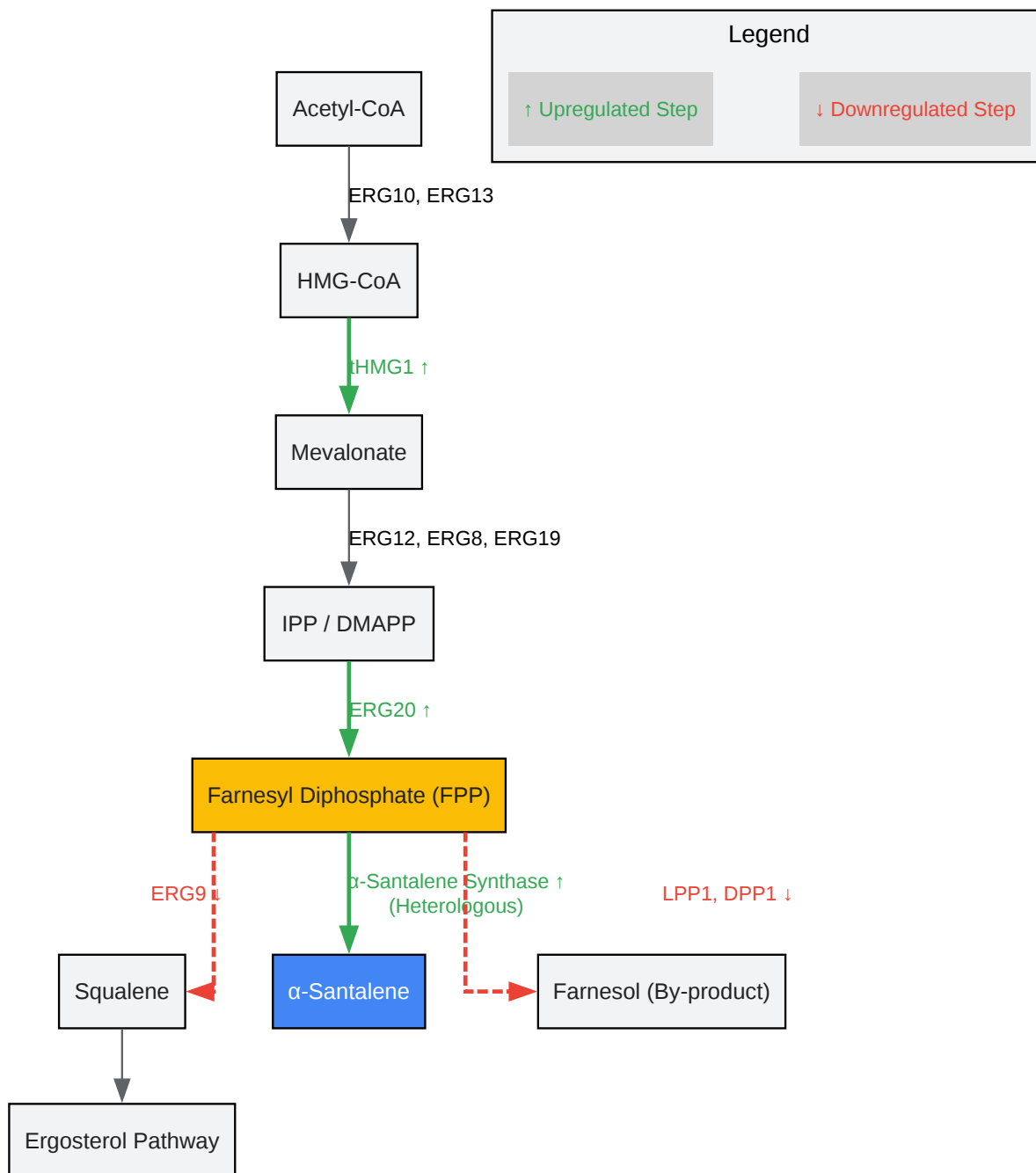
## Introduction

$\alpha$ -Santalene is a valuable sesquiterpene hydrocarbon and a direct precursor to  $\alpha$ -santalol, the principal fragrant and bioactive component of East Indian sandalwood oil.[1] This essential oil is highly prized in the fragrance, cosmetic, and pharmaceutical industries for its distinct aroma and therapeutic properties, including antimicrobial and anti-inflammatory effects.[2][3] Traditional production relies on the extraction from the heartwood of mature *Santalum album* trees, a process hampered by the slow growth of the trees and resource scarcity, making it economically and environmentally unsustainable.[4]

Metabolic engineering of microorganisms offers a promising and sustainable alternative for the production of  $\alpha$ -santalene.[4] By harnessing the biosynthetic capabilities of hosts like *Saccharomyces cerevisiae*, *Escherichia coli*, and *Komagataella phaffii* (*Pichia pastoris*), it is possible to achieve high-titer production in controlled bioreactor environments.[4][5][6] This document provides detailed application notes and protocols for the metabolic engineering strategies, bioreactor fermentation, and product analysis required for high-yield  $\alpha$ -santalene production.

## Metabolic Pathway for $\alpha$ -Santalene Biosynthesis

The production of  $\alpha$ -santalene in engineered microbes relies on the native mevalonate (MVA) pathway, which synthesizes the universal C5 isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA.[7] These precursors are condensed to form the C15 molecule farnesyl diphosphate (FPP), the immediate substrate for all sesquiterpenes.[7] A heterologously expressed  $\alpha$ -santalene synthase (SAS) enzyme then catalyzes the final conversion of FPP to  $\alpha$ -santalene.[2] A primary challenge is overcoming the diversion of FPP to competing native pathways, such as the synthesis of sterols (via squalene) or the hydrolysis of FPP to farnesol.[7][8]

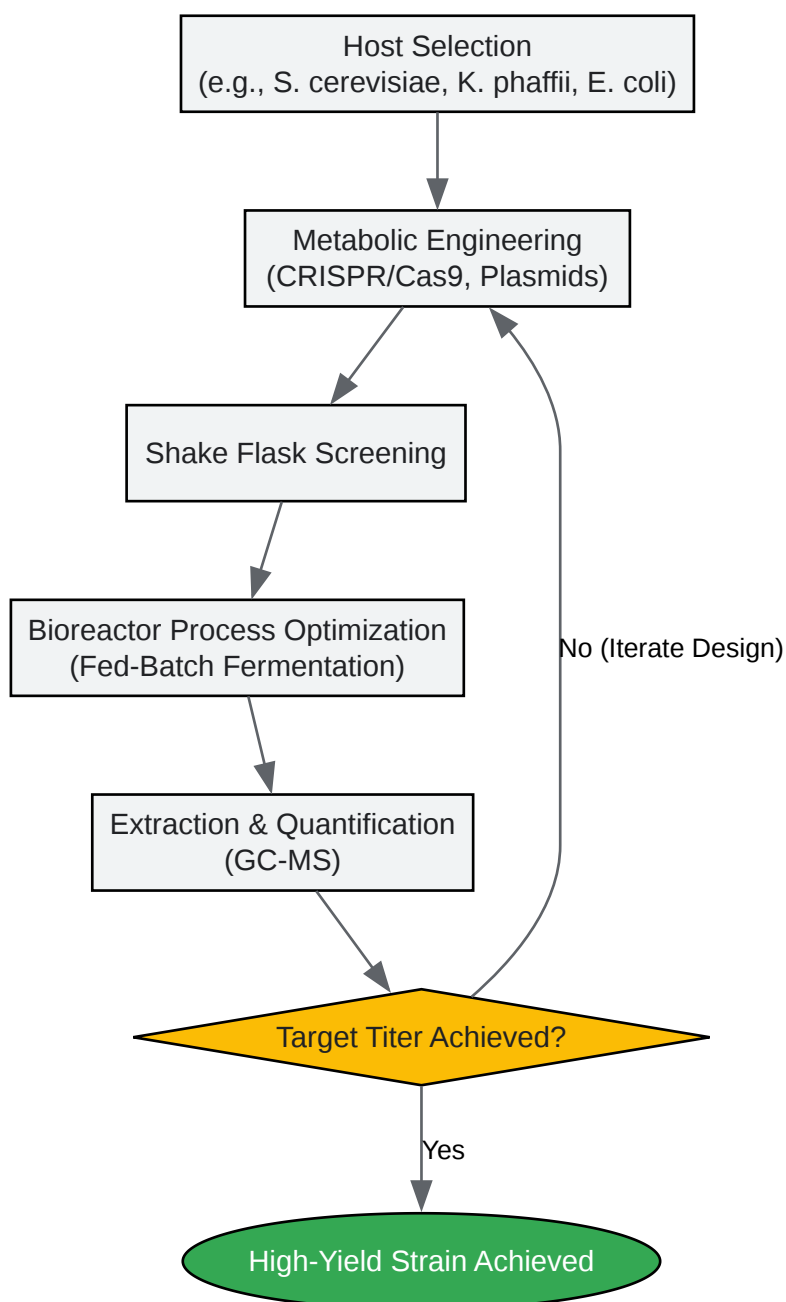


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Engineered  $\alpha$ -santalene biosynthesis pathway.

# Metabolic Engineering and Strain Optimization Workflow

Achieving high yields of  $\alpha$ -santalene requires a multi-step metabolic engineering strategy combined with fermentation process optimization. The general workflow involves selecting a suitable microbial host, systematically engineering its metabolic pathways to enhance precursor supply and redirect carbon flux, followed by scalable fermentation and analysis.



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Workflow for developing a high-yield  $\alpha$ -santalene production strain.

## Data Presentation: $\alpha$ -Santalene Production Titer

The following table summarizes  $\alpha$ -santalene production titers achieved in various engineered microorganisms using different fermentation strategies. This data highlights the significant improvements made through metabolic engineering and bioprocess optimization.

Host Organism	Key Genetic Modifications	Fermentation Scale	$\alpha$ -Santalene Titer	Reference(s)
Komagataella phaffii	Overexpression of tHMG1, IDI1, ERG20; Multi-copy integration of SAS gene.	Fed-batch Fermenter	21.5 g/L	[6]
Escherichia coli	Amplified FPP precursor flux; Engineered santalene synthase (CISS).	Fed-batch Fermentation	2.9 g/L	[9][10]
Saccharomyces cerevisiae	Downregulation of ERG9; Overexpression of GAL4 and PGM2.	Fed-batch Fermentation	~1.2 g/L (as Z- $\alpha$ -santalol precursor)	[11]
Saccharomyces cerevisiae	Overexpression of tHMG1, ERG20, GDH2; Deletion of GDH1, LPP1, DPP1.	Continuous Culture	0.036 Cmmol (g biomass) <sup>-1</sup> h <sup>-1</sup> (Productivity)	[4][12]
Yarrowia lipolytica	Overexpression of key MVA pathway genes (ERG8, HMG1).	Fed-batch Fermenter	27.92 mg/L	[13]
Escherichia coli	RBS optimization of synthetic operon; Deletion of tnaA (indole pathway).	Shake Flask	599 mg/L	[5][14]

## Experimental Protocols

### Protocol 1: General Strain Engineering in *S. cerevisiae*

This protocol outlines a general approach for modifying yeast to enhance  $\alpha$ -santalene production by overexpressing pathway genes and downregulating a competing pathway.

#### 1. Overexpression of MVA Pathway Genes:

- Select key genes for overexpression, such as a truncated HMG-CoA reductase (tHMG1) and FPP synthase (ERG20), along with a codon-optimized  $\alpha$ -santalene synthase (SAS).[\[12\]](#)
- Clone these genes into a high-copy expression vector (e.g., pYES2) under the control of strong constitutive or inducible promoters (e.g., PTEF1, PPGK1).[\[12\]](#)
- Transform the expression plasmid into the desired *S. cerevisiae* strain (e.g., BY4742) using the lithium acetate/PEG method.
- Select for successful transformants on appropriate selection media (e.g., synthetic complete medium lacking uracil for URA3-based plasmids).

#### 2. Downregulation of Squalene Synthase (ERG9):

- To redirect FPP flux from sterol to  $\alpha$ -santalene synthesis, replace the native promoter of the ERG9 gene with a weak, glucose-repressible promoter like PHXT1.[\[11\]](#)[\[15\]](#)
- Design a donor DNA cassette containing the PHXT1 promoter flanked by homologous regions upstream and downstream of the native ERG9 promoter.
- Use a CRISPR/Cas9 system to introduce a double-strand break at the native ERG9 promoter locus and co-transform the donor DNA cassette to facilitate homologous recombination.
- Verify successful promoter replacement via colony PCR and Sanger sequencing.

### Protocol 2: Fed-Batch Fermentation for High-Yield Production

This protocol describes a fed-batch fermentation process to achieve high cell density and maximize  $\alpha$ -santalene production. An in-situ dodecane overlay is used to capture the product and mitigate toxicity.

### 1. Bioreactor Preparation:

- Prepare and sterilize a 5-L bioreactor containing 2.5 L of defined batch medium (containing glucose, yeast extract, salts, and trace metals).
- Calibrate pH, dissolved oxygen (DO), and temperature probes. Set initial parameters: pH 5.0, temperature 30°C, and DO >30% (controlled by agitation and aeration).

### 2. Inoculum Preparation:

- Inoculate a 500 mL shake flask containing 50 mL of seed medium with a single colony of the engineered yeast strain.
- Incubate at 30°C with shaking at 250 rpm for 24-36 hours until the culture reaches the late exponential phase.

### 3. Fermentation Process:

- Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.1.
- Batch Phase: Allow the culture to grow until the initial glucose supply is nearly exhausted, indicated by a sharp increase in the DO signal.
- Fed-Batch Phase: Initiate a feeding strategy to maintain a low glucose concentration, preventing the formation of inhibitory by-products like ethanol. An exponential feeding profile controlled by the respiratory quotient (RQ) is effective.[\[16\]](#)[\[17\]](#)
  - Begin feeding a concentrated glucose and nitrogen solution.
  - Maintain the RQ around 1.1 by adjusting the feed rate. An RQ above this value indicates ethanol formation.
- Product Capture: After 12-24 hours of growth, add a 10% (v/v) overlay of sterile dodecane to the bioreactor to continuously capture the secreted  $\alpha$ -santalene.[\[12\]](#)

- Continue the fed-batch cultivation for 96-120 hours, collecting samples periodically to monitor cell growth (OD600) and product titer.

## Protocol 3: Extraction and Quantification of $\alpha$ -Santalene

This protocol details the extraction of  $\alpha$ -santalene from the dodecane overlay and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

### 1. Sample Preparation and Extraction:

- Collect a sample from the bioreactor and allow the organic (dodecane) and aqueous phases to separate.
- Pipette a known volume (e.g., 1 mL) of the dodecane layer into a clean vial.
- Add an appropriate internal standard (e.g., caryophyllene or another hydrocarbon not produced by the strain) of a known concentration to the sample.
- Dilute the sample with a suitable solvent like pentane or hexane if necessary.[\[18\]](#)[\[19\]](#)

### 2. GC-MS Analysis:

- Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., HP-5ms or equivalent) and a mass spectrometer detector.[\[18\]](#)
- GC Method:
  - Injector Temperature: 250°C.
  - Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
  - Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[\[18\]](#)
- MS Method:
  - Acquire mass spectra in full scan mode (e.g., m/z 40-400).
  - Ionization Mode: Electron Ionization (EI) at 70 eV.

### 3. Quantification:

- Identify the  $\alpha$ -santalene peak based on its retention time and mass spectrum compared to an authentic standard.
- Quantify the concentration by integrating the peak area of  $\alpha$ -santalene relative to the peak area of the internal standard and comparing it against a previously generated calibration curve.
- Calculate the total titer in the bioreactor based on the concentration in the dodecane layer and the total volume of dodecane used.

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